molecular formula C20H20FN3O2S B2822237 1-(2-fluorophenyl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)methanesulfonamide CAS No. 2034568-52-8

1-(2-fluorophenyl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)methanesulfonamide

Cat. No.: B2822237
CAS No.: 2034568-52-8
M. Wt: 385.46
InChI Key: INBAMLJYBUCAPR-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)methanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(2-fluorophenyl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)methanesulfonamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Tetrahydroimidazo[1,2-a]pyridinyl Group: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution or other suitable methods.

    Attachment of the Methanesulfonamide Group: This step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(2-fluorophenyl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The methanesulfonamide group can be hydrolyzed under acidic or basic conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

1-(2-fluorophenyl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: It is used in studies investigating its effects on cellular pathways and molecular targets.

    Chemical Biology: Researchers use this compound to probe biological systems and understand the interactions between small molecules and proteins.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(2-fluorophenyl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)methanesulfonamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-fluorophenyl)-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2S/c21-17-9-3-1-7-15(17)14-27(25,26)23-18-10-4-2-8-16(18)19-13-24-12-6-5-11-20(24)22-19/h1-4,7-10,13,23H,5-6,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBAMLJYBUCAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NS(=O)(=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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